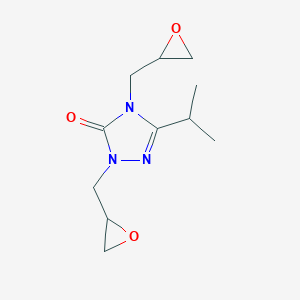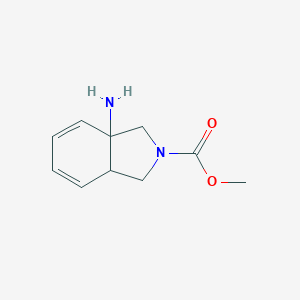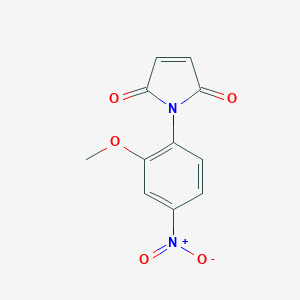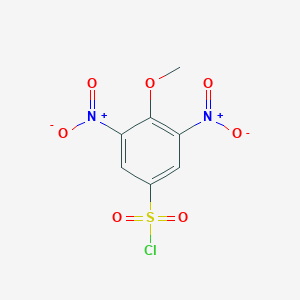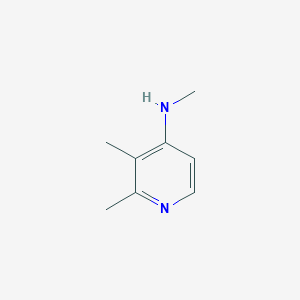
N,2,3-trimethylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,3-trimethylpyridin-4-amine, also known as TMA-4, is a chemical compound that belongs to the family of pyridine derivatives. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. In recent years, TMA-4 has gained significant attention from the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
N,2,3-trimethylpyridin-4-amine acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that modulates intracellular signaling pathways and regulates various physiological and behavioral responses. N,2,3-trimethylpyridin-4-amine binds to the receptor and activates it, leading to the activation of downstream signaling cascades, including the phospholipase C pathway, the arachidonic acid pathway, and the mitogen-activated protein kinase pathway. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and gene expression, which contribute to the hallucinogenic effects and therapeutic potential of N,2,3-trimethylpyridin-4-amine.
Biochemical and Physiological Effects
N,2,3-trimethylpyridin-4-amine has been shown to induce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has been reported to induce visual and auditory hallucinations, changes in color perception, and altered sense of time and space. N,2,3-trimethylpyridin-4-amine has also been shown to increase dopamine and norepinephrine release in the brain, which may contribute to its mood-enhancing and stimulant effects. Moreover, N,2,3-trimethylpyridin-4-amine has been studied for its potential neuroprotective effects and anti-inflammatory properties, which may have therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N,2,3-trimethylpyridin-4-amine has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise and reproducible results. Moreover, N,2,3-trimethylpyridin-4-amine has been extensively studied and optimized for synthesis, which facilitates its availability and purity. However, N,2,3-trimethylpyridin-4-amine also has several limitations, including its potential toxicity and hallucinogenic effects, which may pose risks for researchers and require proper safety measures. Moreover, N,2,3-trimethylpyridin-4-amine has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
N,2,3-trimethylpyridin-4-amine has several potential future directions for scientific research, including its application in the development of novel therapeutics for depression, anxiety, and addiction. Moreover, N,2,3-trimethylpyridin-4-amine can be used as a tool compound to study the structure-activity relationship of the serotonin 5-HT2A receptor and develop novel ligands with improved pharmacological properties. Furthermore, N,2,3-trimethylpyridin-4-amine can be used in combination with other compounds to study the synergistic effects and potential therapeutic applications. Overall, N,2,3-trimethylpyridin-4-amine has significant potential for scientific research and development of novel therapeutics, which requires further investigation and optimization.
合成法
N,2,3-trimethylpyridin-4-amine can be synthesized through several methods, including the reductive amination of 2,3,4-trimethylpyridine with 4-aminobenzaldehyde, the condensation of 2,3,4-trimethylpyridine with 4-nitrobenzaldehyde followed by reduction, and the reaction of 2,3,4-trimethylpyridine with 4-chloro-3-nitrobenzaldehyde followed by reduction. These methods have been extensively studied and optimized to yield high purity N,2,3-trimethylpyridin-4-amine.
科学的研究の応用
N,2,3-trimethylpyridin-4-amine has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to induce hallucinogenic effects and alter perception and cognition in animal models and humans. N,2,3-trimethylpyridin-4-amine has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Moreover, N,2,3-trimethylpyridin-4-amine has been used as a tool compound to study the structure-activity relationship of the serotonin 5-HT2A receptor and develop novel ligands with improved pharmacological properties.
特性
CAS番号 |
193690-67-4 |
|---|---|
製品名 |
N,2,3-trimethylpyridin-4-amine |
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC名 |
N,2,3-trimethylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-6-7(2)10-5-4-8(6)9-3/h4-5H,1-3H3,(H,9,10) |
InChIキー |
ZKCRUGIHJWIOON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1C)NC |
正規SMILES |
CC1=C(C=CN=C1C)NC |
同義語 |
4-Pyridinamine,N,2,3-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



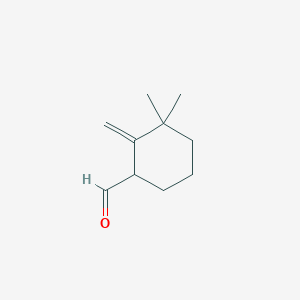
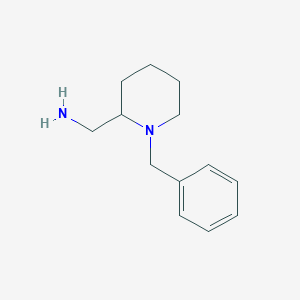
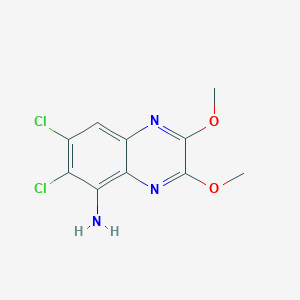
![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)
